Pentafluorophenol

Catalog No.
S594427
CAS No.
771-61-9
M.F
C6HF5O
M. Wt
184.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorophenol

CAS Number

771-61-9

Product Name

Pentafluorophenol

IUPAC Name

2,3,4,5,6-pentafluorophenol

Molecular Formula

C6HF5O

Molecular Weight

184.06 g/mol

InChI

InChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H

InChI Key

XBNGYFFABRKICK-UHFFFAOYSA-N

Synonyms

2,3,4,5,6-pentafluorophenol, 2,3,4,5,6-pentafluorophenol, potassium salt, 2,3,4,5,6-pentafluorophenol, sodium salt, pentafluorophenol

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)O

The exact mass of the compound Pentafluorophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21627. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentafluorophenol (PFP) is a highly fluorinated aromatic alcohol characterized by its extreme electron-withdrawing pentafluorophenyl ring, which drastically lowers its pKa (5.5) compared to standard phenol (9.9) [1]. In industrial and laboratory procurement, PFP is primarily sourced as a critical precursor for synthesizing highly reactive yet hydrolytically stable active esters (PFP esters) used in peptide synthesis, bioconjugation, and polymer functionalization [2]. Additionally, it serves as a foundational building block for advanced Lewis acid catalysts, such as tris(pentafluorophenyl)borate. Its core commercial value proposition lies in balancing extreme electrophilic activation with practical bench stability, making it a quantitatively justified alternative to traditional leaving groups like N-hydroxysuccinimide (NHS) or p-nitrophenol in moisture-sensitive or sterically hindered manufacturing workflows.

Research Fit

1
Reagent role: PFP active ester precursor for peptide coupling, bioconjugation and polymer functionalization.
2
Acidity profile: Reported enhanced acidity relative to phenol; context for electrophilic ester formation.
3
Form/grade: Crystalline solid; research and intermediate manufacturing use.

Substituting Pentafluorophenol with unfluorinated phenol, p-nitrophenol, or N-hydroxysuccinimide (NHS) leads to critical failures in both reaction kinetics and product stability [1]. Unfluorinated phenol lacks the electron-withdrawing capacity required to form a viable active ester leaving group. While NHS is the industry standard for amine-reactive crosslinkers, NHS esters suffer from rapid hydrolysis in aqueous buffers, leading to poor conjugation yields and irreproducible batch-to-batch stoichiometry [2]. Similarly, p-nitrophenol esters exhibit significantly lower aminolysis reaction rates and pose risks of unwanted transesterification with serine or threonine residues. Consequently, substituting PFP compromises the fundamental balance of hydrolytic resistance and amine reactivity required for high-yield bioconjugation and complex peptide synthesis.

Substitution Risk

Fluorination level matters: Stepwise acidity change across fluorinated phenols alters leaving group performance; less fluorinated analogs may reduce reactivity.
Ester type affects kinetics: PFP esters exhibit distinct coupling rates; substituting with pentachlorophenyl esters may significantly extend reaction times.
Steric and solubility profile: Alternative leaving groups (e.g., trichlorophenol) may introduce steric hindrance or solubility issues that compromise yield.

Hydrolytic Stability in Aqueous Bioconjugation

In aqueous conjugation workflows, the competition between targeted aminolysis and unwanted hydrolysis dictates overall yield. Electrochemical and kinetic studies comparing active esters demonstrate that PFP esters are approximately 6-fold more stable against aqueous hydrolysis than standard N-hydroxysuccinimide (NHS) esters [1]. This superior hydrolytic resistance preserves the active ester functionality over longer reaction windows, directly translating to higher conjugation efficiencies without requiring massive reagent excesses.

Evidence DimensionAqueous Hydrolytic Stability
Target Compound DataPFP esters (High stability, slow decomposition)
Comparator Or BaselineNHS esters (~6-fold faster hydrolytic decomposition)
Quantified Difference~6-fold increase in hydrolytic stability for PFP esters
ConditionsAqueous media, comparative active ester degradation tracking

Procurement of PFP enables the synthesis of active esters that survive longer in aqueous media, drastically improving bioconjugation yields compared to rapidly degrading NHS esters.

Proton Abstraction Rank
Head-to-head
Pentafluoro > tetrafluoro > trifluoro > difluoro
Reported rank order confirms reactivity gradient; lower analogs show no proton abstraction at 25–200°C.
APCI-MS with Cl⁻ reagent ion; gas-phase study.

Precursor Acidity and Mild Activation Potential

The presence of five strongly electron-withdrawing fluorine atoms on the aromatic ring fundamentally alters the acidity of the hydroxyl group. Pentafluorophenol exhibits a pKa of 5.5 to 5.8, compared to a pKa of 9.94 for unsubstituted phenol [1]. This ~4.4 pH unit difference means PFP is over 10,000 times more acidic than baseline phenol[2].

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DataPentafluorophenol (pKa 5.53 - 5.83)
Comparator Or BaselinePhenol (pKa 9.94)
Quantified Difference>4 orders of magnitude increase in acidity (~4.4 pH units)
ConditionsStandard aqueous solution, 25°C

The high acidity allows PFP to be easily deprotonated and activated under exceptionally mild, non-destructive basic conditions, protecting sensitive substrates during complex syntheses.

Coupling Kinetics
Head-to-head
5 min vs 62 min (90% dipeptide); 12.4-fold faster kinetics reported for PFP ester.
Supports faster coupling workflows; reduced side-reaction risk in peptide assembly.
Liquid-phase, DCC-mediated; N-Cbz-S-benzyl-L-cysteine model.

Lewis Acidity Enhancement in Borate Catalysts

When used as a ligand precursor for Lewis acid catalysts, the pentafluorophenoxy group imparts extreme electron deficiency to the metal center. The resulting tris(pentafluorophenyl)borate, B(OC6F5)3, demonstrates a Fluoride Ion Affinity (FIA) of 419 kJ/mol, classifying it as a highly potent Lewis acid [1]. In contrast, the unfluorinated analog B(OPh)3 is a significantly weaker Lewis acid that fails to catalyze the same demanding transformations, as the electron-donating nature of standard phenoxy groups shields the boron center [2].

Evidence DimensionLewis Acidity (Fluoride Ion Affinity)
Target Compound DataB(OC6F5)3 (FIA = 419 kJ/mol)
Comparator Or BaselineB(OPh)3 (Significantly lower FIA, weak Lewis acid)
Quantified DifferenceMassive enhancement in Lewis acidity enabling strong coordination with hard bases
ConditionsGutmann-Beckett method and FIA calculations

Buyers sourcing precursors for advanced olefin polymerization co-catalysts or Lewis acid-mediated organic synthesis must select PFP to achieve the required catalytic electrophilicity.

Leaving Group pKa
Head-to-head
Pentafluorophenol pKa 5.53; tetrafluoro 6.0; trichlorophenol 5.99 (steric attenuation).
Reported pKa and steric profile may support catalyst acylation efficiency in annulation reactions.
Isothiourea-catalyzed enantioselective annulation.

Aminolysis Reactivity in Peptide Coupling

In peptide synthesis, the leaving group dictates the coupling rate and side-reaction profile. PFP esters exhibit rapid aminolysis kinetics and high conversion rates even at low peptide concentrations (e.g., >70% conversion at 28 μM within 1 hour) [1]. Furthermore, compared to p-nitrophenol (pNP) esters and NHS esters, PFP active esters minimize the risk of unwanted transesterification with serine, threonine, and tyrosine residues, a common failure point that reduces yield and complicates purification in standard protocols[2].

Evidence DimensionAminolysis Efficiency and Chemoselectivity
Target Compound DataPFP esters (>70% conversion at 28 μM; minimal transesterification)
Comparator Or Baselinep-Nitrophenol / NHS esters (Higher risk of transesterification and Lossen rearrangements)
Quantified DifferenceSuperior chemoselectivity and high conversion at micromolar concentrations
ConditionsAqueous/organic peptide coupling media, pH-controlled

Procuring PFP for active ester generation ensures higher yields and fewer purification bottlenecks in the manufacturing of complex therapeutic peptides.

Aqueous Acidity Series
Data to verify
Systematic pKa reduction ~0.6–0.7 units per additional fluorine.
Measured endpoint of fluorinated phenol acidity series; context for leaving group choice.
UV-vis/¹⁹F-NMR at 25°C in water; source not fully specified.
Hydrolytic Stability
Class-level inference
Reported improved stability vs. NHS esters in bioconjugation conditions.
May support aqueous-phase bioconjugation workflows; less susceptible to premature hydrolysis.
Single-chain polymer nanoparticle functionalization context; exact rate constants not provided.

Synthesis of Hydrolytically Stable Bioconjugation Reagents

Directly following from its ~6-fold higher hydrolytic stability compared to NHS [1], Pentafluorophenol is the premier precursor for manufacturing amine-reactive crosslinkers and labeling reagents. It is specifically chosen for workflows requiring extended reaction times in aqueous buffers, such as the labeling of dilute protein solutions or the functionalization of sensitive monoclonal antibodies where NHS ester degradation would otherwise ruin the stoichiometric ratio.

Manufacturing of Advanced Peptide Therapeutics

Because of its extreme acidity and the resulting high aminolysis reactivity of its esters[2], PFP is heavily utilized in solid-phase and solution-phase peptide synthesis. It is the optimal choice for coupling sterically hindered amino acids or synthesizing N-methylated cyclic peptides where traditional coupling agents (like p-nitrophenol) fail to achieve adequate conversion rates or cause unwanted transesterification with unprotected side chains.

Production of High-Performance Lewis Acid Co-Catalysts

Leveraging its ability to drastically increase the Fluoride Ion Affinity of metal centers[3], PFP is a critical building block for synthesizing tris(pentafluorophenyl)borate and related fluorinated borinic/boronic esters. These compounds are essential as highly electrophilic, non-coordinating anion precursors in metallocene-catalyzed olefin polymerization and advanced organic synthesis methodologies.

Application Fit Matrix

Application
Selection Property
Validation Focus
Peptide synthesis (automated/flow)
Active ester leaving group kinetics
Coupling time, racemization control, sequence tolerance
Enantioselective organocatalysis
Aryloxide pKa and steric profile
Catalyst acylation efficiency, leaving group nucleophilicity
Bioconjugation in aqueous media
Active ester hydrolytic stability
Stability under moisture, multi-step functionalization
APCI-MS method development
Proton abstraction efficiency rank
Instrument response calibration for fluorinated phenols

Physical Description

White crystalline solid with an odor of phenol; mp = 32-36 deg C; [Alfa Aesar MSDS]

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

183.99475546 Da

Monoisotopic Mass

183.99475546 Da

Boiling Point

145.6 °C

Heavy Atom Count

12

LogP

3.23 (LogP)

Melting Point

32.8 °C

UNII

A2YCF0YUHA

Related CAS

4615-85-4 (potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 53 of 57 companies with hazard statement code(s):;
H302 (24.53%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (24.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (15.09%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (75.47%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (77.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.91 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

771-61-9

Wikipedia

Pentafluorophenol

General Manufacturing Information

Phenol, 2,3,4,5,6-pentafluoro-: ACTIVE

Determinants for proton location and electron coupled proton transfer in hydrogen bonded pentafluorophenol-anion clusters

Jian Zhang, Yan Yang, Zhenrong Sun, Xue-Bin Wang
PMID: 32658224   DOI: 10.1039/d0cp02892d

Abstract

This work reveals the determinant factors for proton locations and electron coupled proton transfer (ECPT) in biologically relevant hydrogen bonded systems. Pentafluorophenol-anion clusters [C
F
O
·H
·A
]
are chosen to model active sites of biological functions, with the anion A
being systematically varied to ensure the proton affinities (PAs) of the anions well cover the referenced PA of C
F
O
from being appreciably smaller, then similar, and to significantly larger. Negative ion photoelectron spectroscopy of these clusters provides spectroscopic evidence showing that proton location in the anionic state is largely following the PA prediction, while ECPT is observed only for the clusters with the anion possessing an electron binding energy (EBE) significantly larger than that of the referenced C
F
O
. Theoretical calculations suggest these clusters are stabilized by forming a single strong hydrogen bond between donor and acceptor, and the associated charge and MO analyses fully support the experimental observations. The current holistic cluster model study indicates that PA is the right determinant that can be used to predict the proton location and describe hydrogen bonding structures, while both PA and EBE of anionic groups play important roles in facilitating the ECPT process.


Determination of levofloxacin, ciprofloxacin, moxifloxacin and gemifloxacin in urine and plasma by HPLC-FLD-DAD using pentafluorophenyl core-shell column: Application to drug monitoring

Sercan Yıldırım, Hanife Nur Karakoç, Ahmet Yaşar, İftihar Köksal
PMID: 32557742   DOI: 10.1002/bmc.4925

Abstract

Concentrations of fluoroquinolones, which are used in the treatment of many bacterial infections, should be monitored in biological fluids as they exhibit concentration-dependent bactericidal activity. In this study, a liquid chromatography method for the determination of levofloxacin, ciprofloxacin, moxifloxacin and gemifloxacin in human urine and plasma was developed for the first time. The efficiency of five different columns for the separation of these fluoroquinolones was compared. Experimental parameters that affect the separation, such as percentage of organic solvent, pH, temperature, gradient shape and detector wavelength, were optimized by a step-by-step approach. Using a pentafluorophenyl core-shell column (100 × 4.6 mm, 2.7 μm), the separation of four analytes was accomplished in <7.5 min. The developed method was validated for the determination of analytes in both urine and plasma with respect to sensitivity, specificity, linearity (r ≥ 0.9989), recovery (79.46-102.69%), accuracy, precision and stability (85.79-111.07%). The intra- and inter-day accuracies were within 89.55-111.94% with relative standard deviations of 0.35-8.05%. The feasibility of method was demonstrated by analyzing urine and plasma samples of patients orally receiving levofloxacin, ciprofloxacin or moxifloxacin. The developed method is suitable for therapeutic drug monitoring of these fluoroquinolones and can be applied to pharmacokinetic and toxicological studies.


Simplified LC-MS Method for Analysis of Sterols in Biological Samples

Cene Skubic, Irena Vovk, Damjana Rozman, Mitja Križman
PMID: 32916848   DOI: 10.3390/molecules25184116

Abstract

We developed a simple and robust liquid chromatographic/mass spectrometric method (LC-MS) for the quantitative analysis of 10 sterols from the late part of cholesterol synthesis (zymosterol, dehydrolathosterol, 7-dehydrodesmosterol, desmosterol, zymostenol, lathosterol, FFMAS, TMAS, lanosterol, and dihydrolanosterol) from cultured human hepatocytes in a single chromatographic run using a pentafluorophenyl (PFP) stationary phase. The method also avails on a minimized sample preparation procedure in order to obtain a relatively high sample throughput. The method was validated on 10 sterol standards that were detected in a single chromatographic LC-MS run without derivatization. Our developed method can be used in research or clinical applications for disease-related detection of accumulated cholesterol intermediates. Disorders in the late part of cholesterol synthesis lead to severe malformation in human patients. The developed method enables a simple, sensitive, and fast quantification of sterols, without the need of extended knowledge of the LC-MS technique, and represents a new analytical tool in the rising field of cholesterolomics.


Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study

Afzal Hussain, Mohamed F AlAjmi, Imran Ali
PMID: 29430683   DOI: 10.1002/bmc.4206

Abstract

The pentafluorophenyl (PFP) column is emerging as a new advancement in separation science to analyze a wide range of analytes and, thus, its separation mechanism at supramolecular level is significant. We developed a mechanism for the separation of ibuprofen and omeprazole using different combinations (ranging from 50:50 to 60:40) of water-acetonitrile containing 0.1% formic acid as the mobile phase. The column used was Waters Acquity UPLC HSS PFP (75 × 2.1 mm, 1.8 μm). The reverse order of elution was observed in different combinations of the mobile phases. The docking study indicated hydrogen bonding between ibuprofen and PFP stationary phase (binding energy was -11.30 kJ/mol). Separation at PFP stationary phase is controlled by hydrogen bonding along with π-π interactions. This stationary phase may be used to analyze both aromatic and aliphatic analytes. The developed mechanism will be useful to separate various analytes by considering the possible interactions, leading to saving of energy, time and money. In addition, this work will be highly useful in preparative chromatography where separation is the major problem at a large scale. Moreover, the developed LC-MS-QTOF method may be used to analyze ibuprofen and omeprazole in an unknown sample owing to the low value of detection limits.


A simple dilute and shoot approach incorporated with pentafluorophenyl (PFP) column based LC-MS/MS assay for the simultaneous determination of trimethylamine N-oxide and trimethylamine in spot urine samples with high throughput

Xiaoguang Sunny Li, Shu Li, Gottfried Kellermann
PMID: 29017075   DOI: 10.1016/j.jchromb.2017.09.049

Abstract

Determination of trimethylamine N-oxide (TMAO) and trimethylamine (TMA) in biological and environmental samples has drawn great attention recently due to their increasing association with human health and disease. It remains a challenge to simultaneously quantify TMAO and TMA in a simple, fast and cost-effective manner due to pre-analytical and analytical constraints. For the first time, we describe a dilute and shoot approach combined with LC-MS/MS detection for the simultaneous measurement of the analytes in spot urine samples with high throughput. Compared to the existing methods, the merits of the proposed assay include the use of a simple dilute and shoot approach (100-fold), small sample volume (10μL), short LC run on a PFP column (4.0min) and multi-analyte MS detection without sample cleanup, derivatization, evaporation and a HILIC column. Dilution, LC and MS parameters were optimized in detail. Method validation yielded a wide linearity for TMAO (1.0-400μg/mL) and TMA (0.025-10μg/mL) with a respective limit of quantitation of 1.0 and 0.025μg/mL. The quantitation was not affected by 41 major urinary components, structurally-related drugs and metabolites. The intra- and inter-day assay precisions were ≤3.6% and recoveries were 93.3%-103.3% for spiked quality control samples. The clinical utility of the alternative spot urine sampling approach compared to conventional 24h urine collection was supported by a significant correlation between the two sampling strategies (n=20, p<0.0001, r=0.757-0.862; slope=0.687-1.170) and no statistical difference in day-to-day biological variability (n=20). The applicability and reliability of the assay was verified by the assessment of reference intervals in a cohort of 118 healthy people. The proposed assay would be beneficial for the rapid and accurate determination of the increasingly important TMAO and TMA demanded in clinical, environmental, pharmaceutical and nutritional fields.


Acoustic wave biosensor for the detection of the breast and prostate cancer metastasis biomarker protein PTHrP

Victor Crivianu-Gaita, Mohamed Aamer, Roy T Posaratnanathan, Alexander Romaschin, Michael Thompson
PMID: 26594891   DOI: 10.1016/j.bios.2015.11.031

Abstract

There are currently no biosensors that are able to reliably detect the process of cancer metastasis. We describe the first label-free real-time ultra-high frequency acoustic wave biosensor prototype capable of detecting the breast and prostate cancer metastasis biomarker, parathyroid hormone-related peptide (PTHrP). Two different linkers - 11-trichlorosilyl-undecanoic acid pentafluorophenyl ester (PFP) and S-(11-trichlorosilyl-undecanyl)-benzothiosulfonate (TUBTS) - were used to immobilize whole anti-PTHrP antibodies and Fab' fragments to surfaces as biorecognition elements. The biosensor surfaces were optimized using X-ray photoelectron spectroscopy (XPS) and the ultra-high frequency electromagnetic piezoelectric acoustic sensor (EMPAS). One optimized whole antibody-based surface (PFP/protein G'/whole antibodies/ethanolamine) and one optimized Fab' fragment-based surface (TUBTS/Fab' fragments) were tested as biosensors. It was determined that an in-line injection of bovine serum albumin prior to analyte injection yielded the most minimally fouling surfaces. Each surface was tested with no mass amplification and with sandwich-type secondary antibody mass amplification. The whole antibody-based mass-amplified biosensor yielded the lowest limit of detection (61 ng/mL), highest sensitivity, and a linear range from 61 ng/mL to 100 μg/mL. However, the Fab' fragment-based biosensor displayed better regenerability as a loss of ~20% of the initial analyte signal intensity was observed with each subsequent injection. The whole antibody-based biosensor was only capable of producing an analyte signal in the first injection.


Cyclodimerization of immunosuppressive fragment of HLA-DR molecule. Design, synthesis and ESI-MS/MS analysis

Monika Biernat, Marzena Cydzik, Piotr Stefanowicz, Alicja Kluczyk, Jolanta Artym, Michał Zimecki, Zbigniew Szewczuk
PMID: 27443978   DOI: 10.1002/psc.2898

Abstract

The nonapeptide fragment of the HLA-DR molecule, located in the exposed loop of the alpha-chain (164-172), having the VPRSGEVYT sequence, suppresses the immune response. Based on the three-dimensional structure of the HLA-DR superdimer, we designed a new cyclodimeric analog in which the two parallel peptide chains of VPRSGEVYT sequence are linked through their C-termini by spacer of (Gly5 )2 -Lys-NH2 and the N-termini are also linked by poly(ethylene glycol). The (VPRSGEVYTG5 )2 K-resin analog was synthesized using solid-phase peptide synthesis protocols. The cyclization was achieved by cross-linking the N-terminal positions of the dimeric peptide, attached to a MBHA resin, with alpha, omega-bis (acetic acid) poly(ethylene glycol), activated by esterification with pentafluorophenol. Our results demonstrate that the cyclodimerization of VPRSGEVYT results in enhanced immunosuppressive activity of the peptide. Mass spectrometry fragmentation analysis of the obtained cyclodimeric peptide is also presented. Copyright © 2016 European Peptide Society and John Wiley & Sons, Ltd.


Sequential post-polymerization modification of a pentafluorophenyl ester-containing homopolymer: a convenient route to effective pH-responsive nanocarriers for anticancer drugs

Yuwaporn Pinyakit, Tanapat Palaga, Suda Kiatkamjornwong, Voravee P Hoven
PMID: 31833524   DOI: 10.1039/c9tb01533g

Abstract

Recently, pH-responsive polymeric micelles have gained significant attention as effective carriers for anti-cancer drug delivery. Herein, pH-responsive polymeric micelles were constructed by a simple post-polymerization modification of a single homopolymer, poly(pentafluorophenyl acrylate) (PPFPA). The PPFPA was first subjected to modification with 1-amino-2-propanol yielding the amphiphilic copolymer of poly(pentafluorophenyl acrylate)-ran-poly(N-(2-hydroxypropyl acrylamide)). A series of amphiphilic random copolymers of different compositions could self-assemble into spherical micelles with a unimodal size distribution in aqueous solution. Then, 1-(3-aminopropyl)imidazole (API), a reagent to introduce charge conversional entities, was reacted with the remaining PPFPA segment in the micellar core resulting in API-modified micelles which can encapsulate doxorubicin (DOX), a hydrophobic anti-cancer drug. As monitored by dynamic light scattering, the API-modified micelles underwent disintegration upon pH switching from 7.4 to 5.0, presumably due to imidazolyl group protonation. This pH-responsiveness of the API-modified micelles was responsible for the faster and greater in vitro DOX release in an acidic environment than neutral pH. Cellular uptake studies revealed that the developed carriers were internalized into MDA-MB-231 cells within 30 min via endocytosis and exhibited cytotoxicity in a dose-dependent manner.


Reactive Conjugated Polymers for the Modulation of Islet Amyloid Polypeptide Assembly

Han Sun, Fengting Lv, Libing Liu, Shu Wang
PMID: 31252497   DOI: 10.1021/acsami.9b05247

Abstract

Misfolding and abnormal assembly of proteins cause many intractable diseases. The modulation of the assembly process of these proteins could contribute to understanding and controlling amyloid protein aggregation. Previous works focused mainly on the inhibition of the assembly process. To broaden the interaction modality of modulators with proteins for developing new modulators, in this work, we designed and synthesized two reactive poly ( p-phenylene vinylene) polymers, respectively, functionalized with N-hydroxysuccinimide ester (PPV-NHS) and pentafluorophenol ester (PPV-PFP), which exhibited the prevention or co-assembly effect on the aggregation process of islet amyloid polypeptide (IAPP). Cell assays demonstrated that both of the two polymers could effectively eliminate the cytotoxicity of IAPP. Moreover, PPV-NHS also could irreversibly disrupt preformed IAPP fibrils. We envision that PPV-NHS and PPV-PFP might offer a new design method for the modulation of protein assembly.


Offline pentafluorophenyl (PFP)-RP prefractionation as an alternative to high-pH RP for comprehensive LC-MS/MS proteomics and phosphoproteomics

Andrew V Grassetti, Rufus Hards, Scott A Gerber
PMID: 28555341   DOI: 10.1007/s00216-017-0407-6

Abstract

Technological advances in liquid chromatography and tandem mass spectrometry (LC-MS/MS) have enabled comprehensive analyses of proteins and their post-translational modifications from cell culture and tissue samples. However, sample complexity necessitates offline prefractionation via a chromatographic method that is orthogonal to online reversed-phase high-performance liquid chromatography (RP-HPLC). This additional fractionation step improves target identification rates by reducing the complexity of the sample as it is introduced to the instrument. A commonly employed offline prefractionation method is high pH reversed-phase (Hi-pH RP) chromatography. Though highly orthogonal to online RP-HPLC, Hi-pH RP relies on buffers that interfere with electrospray ionization. Thus, samples that are prefractionated using Hi-pH RP are typically desalted prior to LC-MS/MS. In the present work, we evaluate an alternative offline prefractionation method, pentafluorophenyl (PFP)-based reversed-phase chromatography. Importantly, PFP prefractionation results in samples that are dried prior to analysis by LC-MS/MS. This reduction in sample handling relative to Hi-pH RP results in time savings and could facilitate higher target identification rates. Here, we have compared the performances of PFP and Hi-pH RP in offline prefractionation of peptides and phosphopeptides that have been isolated from human cervical carcinoma (HeLa) cells. Given the prevalence of isobaric mass tags for peptide quantification, we evaluated PFP chromatography of peptides labeled with tandem mass tags. Our results suggest that PFP is a viable alternative to Hi-pH RP for both peptide and phosphopeptide offline prefractionation.


Explore Compound Types